Product packaging for 1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime(Cat. No.:CAS No. 161774-09-0)

1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime

Numéro de catalogue: B1679106
Numéro CAS: 161774-09-0
Poids moléculaire: 270.33 g/mol
Clé InChI: FXBXWJPMXQHOGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Muscarinic Acetylcholine (B1216132) Receptors in Neurological Function

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. mdpi.comwikipedia.org There are five distinct subtypes, designated M1 through M5, each with a unique distribution and functional role. wikipedia.org In the CNS, these receptors are crucial for mediating processes such as learning, memory, attention, and neuronal activation. bms.commdpi.com

The five subtypes of mAChRs have overlapping distributions in many brain tissues, which has historically made it challenging to isolate the specific functions of each one. nih.gov However, research, including studies using genetically engineered knockout mice, has helped to elucidate their individual roles. nih.gov For instance, M1, M4, and M5 receptors are primarily located in the forebrain, where they are involved in cognitive functions, while M2 and M3 receptors are also found in peripheral tissues, regulating functions like heart rate and smooth muscle contraction. bms.com The activation of these receptors can either increase or decrease cellular signaling depending on the specific subtype and its associated G protein. bms.com

Overview of M1 Muscarinic Receptor Agonism in Neuropharmacology

The M1 muscarinic receptor subtype has garnered significant attention in the field of neuropharmacology due to its high concentration in key brain regions associated with cognition, such as the cerebral cortex and hippocampus. mdpi.compatsnap.com M1 receptors are critical for modulating neurotransmission and are deeply involved in synaptic plasticity, the cellular mechanism underlying learning and memory. mdpi.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2 B1679106 1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime CAS No. 161774-09-0

Propriétés

Numéro CAS

161774-09-0

Formule moléculaire

C16H18N2O2

Poids moléculaire

270.33 g/mol

Nom IUPAC

N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine

InChI

InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3

Clé InChI

FXBXWJPMXQHOGD-UHFFFAOYSA-N

SMILES isomérique

COC1=CC=CC(=C1)C#CCO/N=C\2/CN3CCC2C3.C(=O)(C(=O)O)O

SMILES canonique

COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3.C(=O)(C(=O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1-azabicyclo(2.2.1)heptan-3-one, O-(3-(3-methoxyphenyl)-2-propynyl)oxime ethanedioate
CI-1017
PD 142505-0028
PD 142505-0028, ((+-)-Z)-isomer
PD 142505-0028, ((1R)-Z)-isomer
PD 142505-0028, ((1S)-Z)-isomer
PD-142505-0028

Origine du produit

United States

Receptor Selectivity and Classification of Pd 142505 0028

Identification of PD 142505-0028 as a Partial Agonist at the M1 Muscarinic Receptor

PD 142505-0028 has been specifically identified as a partial agonist at the M1 muscarinic receptor. ucl.ac.ukresearchgate.net A partial agonist is a substance that binds to and activates a receptor, but has only partial efficacy relative to a full agonist. This means it produces a submaximal response even at saturating concentrations. In functional studies, PD 142505-0028 was shown to increase extracellular concentrations of glutamate (B1630785) in the striatum, an effect mediated by its action on the M1 receptor, which supports its classification as an M1 receptor agonist. ucl.ac.uk

Functional M1-Selectivity Profile of PD 142505-0028 (CI-1017)

The compound, particularly its active form CI-1017, demonstrates functional selectivity for the M1 muscarinic receptor. nih.gov Research indicates that CI-1017 is approximately equipotent at the M1 and M4 receptors, but shows a 20- to 30-fold lower affinity for the M2, M3, and M5 receptor subtypes. wikipedia.org This selectivity is significant because activation of M2 and M3 receptors is associated with undesirable peripheral side effects, such as changes in heart rate and smooth muscle contraction. The functional selectivity of CI-1017 allows it to preferentially activate M1 receptors in the brain, which are involved in learning and memory, while minimizing parasympathetic side effects. wikipedia.org

Binding Affinity of CI-1017 for Muscarinic Receptor Subtypes
Receptor SubtypeRelative Affinity
M1High
M4High (Equipotent to M1)
M2Low (20-30 fold lower than M1/M4)
M3Low (20-30 fold lower than M1/M4)
M5Low (20-30 fold lower than M1/M4)

This table summarizes the relative binding affinity of CI-1017 for the five muscarinic receptor subtypes based on available data. wikipedia.org

Enantiomeric Contributions to M1 Selectivity and Efficacy (e.g., (R)-CI-1017)

PD 142505-0028 is a racemic mixture, meaning it contains equal amounts of two mirror-image enantiomers. wikipedia.org Detailed pharmacological studies have revealed that the biological activity is not distributed equally between these enantiomers. The M1 selectivity and functional efficacy of the compound reside almost exclusively in the (R)-enantiomer, which is designated as (R)-CI-1017. nih.govwikipedia.org The synthesis and evaluation of the individual enantiomers confirmed that the (R)-form is the active component responsible for the M1-selective agonist activity. nih.gov

Chemical Classifications of PD 142505-0028: Bridged Bicyclo Compounds and Oxime Derivatives

From a structural standpoint, PD 142505-0028 belongs to two distinct chemical classes.

Its core structure is a bridged bicyclo compound . nih.govnih.gov Specifically, it is built upon a 1-azabicyclo[2.2.1]heptane framework. nih.govnih.gov Bridged bicyclic systems are characterized by two rings that share two non-adjacent atoms, known as bridgehead atoms. masterorganicchemistry.com These bridgehead atoms are connected by three "bridges" of atoms, giving the molecule a rigid, three-dimensional shape.

Additionally, PD 142505-0028 is classified as an oxime derivative . nih.govnih.gov An oxime is a functional group with the general formula R1R2C=NOH. In the case of PD 142505-0028, it is an O-(3-aryl-2-propynyl) oxime, meaning an alkyne group containing an aromatic ring is attached to the oxygen atom of the oxime functional group. nih.govnih.gov The specific design of this side chain was a key factor in achieving the compound's M1 receptor selectivity. nih.gov

Neurochemical and Electrophysiological Mechanisms of Action of Pd 142505 0028

Modulation of Excitatory Amino Acid Neurotransmission by PD 142505-0028

Differential Effects on Extracellular Glutamate (B1630785) and Aspartate Concentrations in the Striatum

Topical application of 10 µM PD 142505-0028 to the frontal cortex has been observed to increase extracellular concentrations of glutamate in the striatum. nih.gov Notably, this effect is selective for glutamate, as PD 142505-0028 does not similarly increase extracellular aspartate concentrations in the striatum. nih.govwikipedia.org This differential modulation contrasts with the effects of N-methyl-D-aspartate (NMDA), which, when topically applied to the frontal cortex, increases the concentrations of both glutamate and aspartate in the striatum. nih.govwikipedia.org

Neuropharmacological Characteristics of PD 142505-0028-Induced Glutamate Release

The glutamate release induced by PD 142505-0028 exhibits specific neuropharmacological characteristics, demonstrating dependence on neuronal excitability and calcium signaling.

The increase in striatal glutamate concentration elicited by PD 142505-0028 is sensitive to tetrodotoxin (B1210768) (TTX). nih.govwikipedia.org Tetrodotoxin is a potent neurotoxin known to block nerve conduction by binding to voltage-gated sodium channels, thereby inhibiting the firing of action potentials in neurons. The sensitivity of PD 142505-0028-induced glutamate release to TTX indicates that the release mechanism is dependent on neuronal activity involving functional sodium channels. nih.govwikipedia.org

Furthermore, the glutamate release stimulated by PD 142505-0028 is calcium-dependent. nih.govwikipedia.org Calcium ions play a critical role in the process of neurotransmitter release at chemical synapses, where their influx into the presynaptic terminal triggers the exocytosis of neurotransmitter-containing vesicles. This calcium dependence underscores that the observed glutamate release is a physiological process mediated by neuronal signaling pathways. nih.govwikipedia.org

Activation of Cortical Pyramidal Neurons by PD 142505-0028

PD 142505-0028, acting as an M1 partial agonist, has been shown to activate cortical pyramidal neurons. nih.gov Pyramidal cells are the predominant excitatory neuron type in the cerebral cortex and utilize excitatory amino acids, primarily glutamate, as their neurotransmitters. wikipedia.org The activation of these neurons by PD 142505-0028 is inferred from the observed increase in glutamate concentrations in striatal dialysate, reflecting the activity within the corticostriatal pathway. nih.govwikipedia.org

Cholinergic Modulation of Cortical Pyramidal Neuron Activity

As a partial agonist at the M1 muscarinic receptor, PD 142505-0028 contributes to the cholinergic modulation of cortical pyramidal neuron activity. nih.govwikipedia.org M1 receptors are known to positively modulate the function of cortical pyramidal neurons. The effect of PD 142505-0028 on glutamate release can be potentiated by the selective 5-HT1A antagonist, WAY 100135. nih.govwikipedia.org This potentiation also maintains its tetrodotoxin sensitivity and calcium dependence, suggesting an intricate interplay between muscarinic and serotonergic systems in regulating cortical pyramidal neuron activity. nih.govwikipedia.org These findings support the hypothesis that cholinomimetics, including PD 142505-0028, enhance pyramidal neuron function.

Table 1: Effect of PD 142505-0028 and WAY 100135 on Glutamate Concentration in Striatal Dialysate (Expressed as % of Baseline ± SEM) nih.gov

ConditionSample 10 (% of Baseline)Sample 11 (% of Baseline)Sample 14 (% of Baseline)P-value (vs. PD 142505-0028 alone)
PD 142505-0028 alone101 ± 2182 ± 1674 ± 22N/A
PD 142505-0028 + WAY 100135222 ± 146323 ± 9998 ± 20< 0.05

Role of the Corticostriatal Pathway in PD 142505-0028 Action

PD 142505-0028 plays a role in modulating activity within the corticostriatal pathway. When topically applied to the frontal cortex, the selective M1 agonist PD 142505-0028 (at 10 µM) was observed to rapidly increase extracellular concentrations of glutamate in the striatum of anesthetized rats. This effect, however, did not extend to aspartate concentrations. idrblab.netnih.gov The observed increase in glutamate was found to be both tetrodotoxin-sensitive and calcium-dependent, indicating that its action involves neuronal activity and calcium influx. idrblab.netucl.ac.uk

Furthermore, the effect of PD 142505-0028 on glutamate release could be potentiated by the selective 5-HT1A antagonist WAY100135. idrblab.netucl.ac.uk This potentiation further highlights the complex interplay of neurotransmitter systems in mediating the compound's effects. The ability of PD 142505-0028 to increase glutamate outflow via the corticostriatal pathway supports the hypothesis that cholinomimetics enhance pyramidal neuron function. nih.gov M1 agonists, including PD 142505-0028, activate cortical pyramidal neurons, leading to increased glutamate concentrations in striatal dialysate, projecting this excitatory effect from the prefrontal cortex to the striatum. patsnap.com

Table 1: Effect of PD 142505-0028 on Extracellular Neurotransmitter Concentrations in Rat Striatum

Compound/ConditionEffect on Extracellular GlutamateEffect on Extracellular AspartateDependencePotentiation by WAY100135
PD 142505-0028IncreasedNo significant changeTTX-sensitive, Ca2+-dependentYes

Intracellular Signaling Pathways Associated with PD 142505-0028

Status of Phosphoinositide Hydrolysis Stimulation by PD 142505-0028

Investigations into the intracellular signaling pathways associated with PD 142505-0028 have examined its effect on phosphoinositide (PI) hydrolysis. In contrast to other muscarinic agonists, PD 142505 was found not to significantly alter PI hydrolysis in vivo. nih.govpatsnap.com This suggests that, despite its M1 agonist activity, PD 142505-0028 does not robustly stimulate this particular second messenger system in the same manner as compounds like xanomeline (B1663083), thiopilocarpine, or hexylthio-TZTP, which effectively stimulated PI hydrolysis. nih.gov

Table 2: Stimulation of Phosphoinositide Hydrolysis by Muscarinic Agonists

CompoundEffect on Phosphoinositide Hydrolysis (in vivo)
XanomelineEffectively stimulated
ThiopilocarpineEffectively stimulated
Hexylthio-TZTPEffectively stimulated
PD 142505-0028Did not significantly alter
MilamelineDid not significantly alter
WAL 2014Did not significantly alter (inhibited agonist-induced)
SKB 202026Did not significantly alter (inhibited agonist-induced)

Electrophysiological Modulations by PD 142505-0028

Regulation of Neuronal Excitability in Hippocampal Neurons

M1 muscarinic agonists, including compounds structurally related to and grouped with PD 142505-0028 (such as CI-1017, the (R)-enantiomer of racemic PD-142505), have been shown to increase the excitability of CA1 pyramidal neurons in hippocampal slices. wikipedia.orgpharmacompass.com This enhancement in neuronal excitability is linked to a reduction in spike-frequency adaptation and the postburst afterhyperpolarization. pharmacompass.com Cholinergic compounds, generally, enhance the postsynaptic excitability of hippocampal pyramidal neurons in vitro. acs.org These electrophysiological changes are considered a cellular mechanism for hippocampus-dependent learning and may contribute to ameliorating age-related learning and memory impairments. pharmacompass.comacs.org

Influence on Calcium-Activated Potassium Currents and Afterhyperpolarization

The increased neuronal excitability observed with M1 agonists is closely tied to their influence on calcium-activated potassium currents and afterhyperpolarization. M1 agonists reduce the afterhyperpolarization (AHP) and spike-frequency adaptation in hippocampal pyramidal neurons. pharmacompass.com The slow afterhyperpolarization (sAHP) in these neurons is mediated by a calcium-activated potassium current (I_AHP) and is a known target for various neurotransmitters. nih.govnih.gov The AHP is fundamentally dependent on calcium influx, as reducing extracellular calcium or blocking voltage-activated calcium currents abolishes it. ucl.ac.uk Neurotransmitters, such as noradrenaline and carbachol (B1668302), can reduce the amplitude of I_AHP by decreasing the open channel probability. nih.gov The sAHP is distinct from faster AHPs and is influenced by cytoplasmic calcium concentrations, with neuronal calcium sensor proteins implicated in its activation. nih.gov Furthermore, the sAHP current is dependent on membrane phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), and calcium appears to gate this current by increasing PtdIns(4,5)P2 levels. nih.gov

Interactions of Pd 142505 0028 with Other Neurotransmitter Systems

Modulatory Effects with Serotonergic Receptors

The serotonergic system, which plays a critical role in mood, cognition, and various physiological processes, is one of the key systems that interacts with PD 142505-0028.

Significant research has demonstrated a synergistic relationship between PD 142505-0028 and the serotonergic system, specifically involving the 5-HT1A receptor. Studies have shown that the effects of PD 142505-0028 can be potentiated by the selective 5-HT1A receptor antagonist, WAY 100135. This potentiation suggests a functional interplay between the muscarinic and serotonergic systems, where the blockade of 5-HT1A receptors enhances the downstream signaling pathways affected by PD 142505-0028. This interaction highlights a cross-talk mechanism where the modulation of one receptor system can significantly impact the activity of another, leading to amplified physiological responses.

Functional Interplay Between Cholinergic and Glutamatergic Systems Mediated by PD 142505-0028

The relationship between the cholinergic and glutamatergic systems is fundamental for cognitive functions such as learning and memory. PD 142505-0028 has been shown to be a significant modulator of this interplay. Acting as a selective M1 muscarinic agonist, PD 142505-0028 has been observed to rapidly increase the concentration of glutamate (B1630785) in the striatum. researchgate.net This effect is specific to glutamate, as no corresponding increase in aspartate levels was detected. researchgate.net The mechanism of this increased glutamate outflow is believed to be through the positive modulation of cortical pyramidal neuron activity via the M1 receptor. researchgate.net This suggests that PD 142505-0028, through its cholinergic activity, can directly influence and enhance glutamatergic neurotransmission.

CompoundEffect on Striatal Amino Acid Concentrations
PD 142505-0028Increased Glutamate
No change in Aspartate
Physostigmine (B191203)Increased Glutamate
No change in Aspartate

Potential Interactions with Dopaminergic Pathways via M4 Muscarinic Receptors

The dopaminergic system is crucial for motor control, motivation, and reward. Emerging evidence suggests that PD 142505-0028 may also interact with this system, primarily through its activity at the M4 muscarinic receptor. While some research identifies PD 142505-0028 as an M1 agonist, other studies have characterized it as a highly selective antagonist at M4 muscarinic receptors.

M4 receptors are known to play a significant role in modulating dopamine release. Studies on M4 receptor knockout mice have revealed elevated basal dopamine levels and an enhanced dopamine response to psychostimulants. ufc.br Furthermore, M4 receptors have been shown to exert an inhibitory control on dopamine D1-like receptor signaling in the nucleus accumbens. frontiersin.org Given that PD 142505-0028 has been identified as an M4 receptor antagonist, it is plausible that it could influence dopaminergic pathways by blocking the inhibitory effects of acetylcholine (B1216132) on dopamine neurons. This would lead to an increase in dopamine release and potentiation of dopamine D1 receptor signaling. However, direct studies confirming this specific interaction of PD 142505-0028 on dopaminergic pathways are still needed to fully elucidate this relationship.

CompoundReceptor ProfilePotential Effect on Dopaminergic Pathways
PD 142505-0028M4 Muscarinic Receptor AntagonistIncreased dopamine release and potentiation of D1 receptor signaling (inferred)

Preclinical Neurobiological Efficacy and Implications of Pd 142505 0028

Evaluation of PD 142505-0028 in Preclinical Models of Cognitive Deficits

Preclinical evaluations of PD 142505-0028 have utilized in vivo models, such as the intact corticostriatal pathway in anesthetized rats, to investigate its impact on neurotransmitter release. ucl.ac.ukucl.ac.uk In this model, drugs are topically applied to the frontal cortex, and microdialysis is used to measure changes in the extracellular concentrations of excitatory amino acids like glutamate (B1630785) and aspartate in the striatum. ucl.ac.ukucl.ac.uk

Studies have demonstrated that PD 142505-0028, when topically applied to the frontal cortex, increased extracellular concentrations of glutamate in the striatum. ucl.ac.ukucl.ac.ukresearchgate.net Notably, this effect was observed for glutamate but not for aspartate when PD 142505-0028 was administered alone. ucl.ac.ukucl.ac.uk The observed increase in glutamate was found to be both tetrodotoxin-sensitive and calcium-dependent, indicating a neuronal and activity-dependent mechanism. ucl.ac.ukucl.ac.uk

Furthermore, the effect of PD 142505-0028 was shown to be potentiated by WAY 100135, a selective 5-HT1A antagonist. ucl.ac.ukucl.ac.uk This potentiation was specifically observed in the increase of aspartate concentration in the dialysate when PD 142505-0028 was combined with WAY 100135, as detailed in the table below. ucl.ac.ukucl.ac.uk

Table 1: Effect of PD 142505-0028 Alone and in Combination with WAY 100135 on Extracellular Aspartate Concentration in Rat Striatum (Percentage of Control) ucl.ac.ukucl.ac.uk

ConditionSample 10 (Mean ± SD)Sample 11 (Mean ± SD)Sample 14 (Mean ± SD)P-value (vs. PD 142505-0028 alone)
PD 142505-0028 alone101 ± 21 %82 ± 16 %74 ± 22 %
PD 142505-0028 + WAY 100135222 ± 146 %323 ± 99 %98 ± 20 %< 0.05

Enhancement of Learning Mechanisms in Murine Models

PD 142505-0028 is recognized within the context of pharmacological and molecular strategies aimed at enhancing learning in models of aging and Alzheimer's disease. nih.gov As an M1 muscarinic agonist, its ability to activate pyramidal neurons and increase glutamate concentrations in striatal regions, as observed in rat models, suggests an underlying mechanism that could contribute to improved learning. ufc.br The excitability of hippocampal neurons, particularly CA1 pyramidal neurons, is considered a crucial cellular mechanism for hippocampus-dependent learning. nih.govnih.gov Compounds that increase this neuronal excitability have been shown to enhance the rate of learning in such tasks, especially in aging animals. nih.govnih.gov While direct behavioral data specifically for PD 142505-0028 enhancing learning in murine models is not extensively detailed in the provided literature, its classification as a substance in studies exploring these mechanisms highlights its potential role in modulating neural circuits critical for cognitive function. nih.govnih.govnih.gov

Modulation of Pyramidal Neuron Function in Disease Models

Pyramidal cells, the predominant neuron type in the cerebral cortex, are believed to play a central role in Alzheimer's disease pathophysiology. ucl.ac.ukutah.edu The loss of these neurons correlates with the severity of dementia, and they are a primary site for the formation of neurofibrillary tangles. ucl.ac.uk Pyramidal neurons utilize excitatory amino acids, such as glutamate, as neurotransmitters. ucl.ac.ukucl.ac.ukutah.edu

PD 142505-0028, acting as a partial agonist at the M1 receptor, has been shown to activate cortical pyramidal neurons. ucl.ac.ukufc.br This activation is inferred from its capacity to increase extracellular glutamate concentrations in the striatum following topical application to the frontal cortex in an in vivo rat model. ucl.ac.ukucl.ac.ukresearchgate.net This effect is similar to that observed with cholinesterase inhibitors like physostigmine (B191203), which also increase extracellular glutamate but not aspartate concentrations in the striatum. ucl.ac.ukresearchgate.net These findings support the hypothesis that cholinomimetics, including PD 142505-0028, enhance pyramidal neuron function. researchgate.net The modulation of cholinergic transmission, which can enhance the excitability of hippocampal pyramidal neurons, is considered a mechanism for ameliorating learning impairments in aging animals, further underscoring the neurobiological implications of compounds like PD 142505-0028. nih.gov

Methodological Frameworks in Pd 142505 0028 Research

In Vivo Microdialysis Coupled with High-Performance Liquid Chromatography for Neurotransmitter Monitoring

In vivo microdialysis, when coupled with high-performance liquid chromatography (HPLC), serves as a critical technique for monitoring dynamic changes in extracellular neurotransmitter concentrations in the brain of living animals. This approach allows for quantitative and accurate measurement of neurochemicals with high selectivity and sensitivity. citeab.comguidetopharmacology.orgmetabolomicsworkbench.org

In studies involving PD 142505-0028, this methodology has been instrumental in assessing its impact on neurotransmitter release. An established in vivo model utilizes the intact corticostriatal pathway in anesthetized rats. In this model, PD 142505-0028 is topically applied to the frontal cortex, and a microdialysis probe, strategically positioned in the striatum, is used to quantify increases in the extracellular concentrations of excitatory amino acids such as glutamate (B1630785) and aspartate.

Key Research Findings: Research has demonstrated that PD 142505-0028 increased extracellular concentrations of glutamate in the striatum, although it did not significantly affect aspartate levels. This observed effect was found to be both tetrodotoxin-sensitive and calcium-dependent, indicating a neuronal and activity-dependent mechanism. Furthermore, the effect of PD 142505-0028 on glutamate release was shown to be potentiated by the selective 5-HT1A antagonist WAY 100135.

Table 1: Neurotransmitter Changes Induced by PD 142505-0028 in Rat Striatum (In Vivo Microdialysis)

NeurotransmitterEffect of PD 142505-0028Sensitivity/DependencePotentiation by WAY 100135
GlutamateIncreased extracellular concentrationsTetrodotoxin-sensitive, Calcium-dependentYes
AspartateNo significant increaseTetrodotoxin-sensitive, Calcium-dependentNot applicable

Stereotaxic Application Techniques for Localized Brain Region Studies

Stereotaxic application techniques are fundamental for precisely delivering pharmacological agents to specific, localized brain regions in animal models. This method is crucial for studying the effects of compounds like PD 142505-0028 on defined neural circuits, thereby minimizing off-target effects and enabling the investigation of region-specific mechanisms.

In the context of PD 142505-0028 research, the compound has been topically applied to the frontal cortex of anesthetized rats. This localized delivery, facilitated by stereotaxic coordinates, ensures that the compound acts within the intended brain area, allowing researchers to correlate observed neurochemical or physiological changes with the targeted region. The stereotaxic apparatus provides the necessary precision for lowering injection needles or microdialysis probes to exact anatomical locations, guided by a brain atlas. This controlled delivery is essential for establishing cause-and-effect relationships between the compound's presence in a specific brain region and its observed effects on neurotransmission or neuronal activity.

Electrophysiological Recording Approaches for Neuronal Excitability Assessments

Electrophysiological recording techniques are indispensable for assessing the electrical activity and excitability of neurons, providing direct insights into how a compound influences neuronal function. These methods can range from single-cell recordings, such as patch-clamp, to multi-unit or local field potential recordings.

Studies on PD 142505-0028 (CI-1017) have demonstrated its ability to increase the electrical activity of the hippocampus. fishersci.fi Specifically, as an M1 muscarinic agonist, CI-1017 has been shown to facilitate trace eyeblink conditioning in aging rabbits and enhance the excitability of CA1 pyramidal neurons. fishersci.fi This indicates a direct impact on neuronal firing properties and synaptic plasticity within key brain regions involved in learning and memory. Electrophysiological assessments, including patch-clamp recordings, allow for detailed analysis of action potentials, synaptic currents, and membrane properties, which are crucial for understanding the direct and indirect effects of PD 142505-0028 on neuronal networks.

Ex Vivo Receptor Binding Assays for Ligand-Receptor Interaction Characterization

Ex vivo receptor binding assays are critical for characterizing the interaction between a ligand, such as PD 142505-0028, and its target receptors. These assays provide quantitative data on binding affinity (Kd), receptor density (Bmax), and selectivity, which are fundamental to understanding a compound's pharmacological profile.

PD 142505-0028 is classified as a functionally M1-selective muscarinic agonist, and its selectivity profile was determined through such assays. fishersci.fi Research indicates that it is approximately equipotent at M1 and M4 receptors, but exhibits a 20-30-fold lower affinity for the M2, M3, and M5 muscarinic receptor subtypes. fishersci.fi These findings are typically derived from competition binding studies using radiolabeled ligands, where the ability of PD 142505-0028 to displace a known radioligand from different receptor subtypes is measured. Such ex vivo studies can be performed using membrane preparations from native brain tissue or recombinant cell lines expressing specific muscarinic receptor subtypes, allowing for precise characterization of its binding profile across the muscarinic receptor family.

Table 2: Muscarinic Receptor Selectivity of PD 142505-0028 (CI-1017)

Receptor SubtypeAffinity Relative to M1/M4
M1High (Equipotent to M4)
M4High (Equipotent to M1)
M220-30-fold lower affinity fishersci.fi
M320-30-fold lower affinity fishersci.fi
M520-30-fold lower affinity fishersci.fi

Structural-Activity Relationship (SAR) Methodologies in Compound Derivatization

Structural-Activity Relationship (SAR) methodologies are foundational in medicinal chemistry and drug discovery, aiming to establish correlations between the chemical structure of a compound and its biological activity. This understanding guides the rational design and synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties.

The development of PD 142505-0028 itself, being the (R)-enantiomer of a racemic compound (PD-142,505), is a direct outcome of SAR studies. The systematic design and synthesis of muscarinic agonists, including CI-1017, involved exploring various structural modifications to achieve functional M1 selectivity. fishersci.fi This process typically involves synthesizing a series of analogous compounds, systematically altering specific parts of the molecular structure (e.g., substituents, ring systems, stereochemistry), and then evaluating their biological activity through assays like receptor binding and functional studies. By analyzing how these structural changes impact the compound's affinity for different muscarinic receptor subtypes and its functional effects, researchers can derive SAR insights. These insights are crucial for optimizing lead compounds and developing derivatives with desired pharmacological profiles. SAR studies often employ computational tools alongside experimental synthesis and testing to predict and understand these relationships.

Structure Activity Relationships and Analog Development for Pd 142505 0028

Synthetic Strategies for PD 142505-0028 and Related Analogs

PD 142505-0028 belongs to a class of compounds known as (Z)-(+/-)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes. wikipedia.orgnih.govnih.govmdpi.com The synthesis of this series of compounds has been extensively described, with the 1-azabicyclo[2.2.1]heptane nucleus serving as a foundational starting point for the development of muscarinic agonists. nih.govmdpi.com

The preparation of enantiomerically pure Z oximes, such as CI-1017, involves starting with enantiomerically pure (R)-11 and (S)-11 ketones, which are synthesized according to established literature procedures. mdpi.com A general synthetic approach for the 1-azabicyclo[2.2.1]heptan-3-one oximes involves a sequence of reactions. These typically include:

Step (i): Reaction with CuCl and EtMgBr in tetrahydrofuran (B95107) (THF) under heating (Δ). mdpi.com

Step (ii): Subsequent reaction with PdP(Ph3)4 and CuI in THF. mdpi.com

Step (iii): Treatment with DEAD (diethyl azodicarboxylate) and Ph3P in THF at room temperature (if X = OH) or with K2CO3 in DMSO at room temperature (if X = Br). mdpi.com

Step (iv): Reaction with H2NNHCH3 in a mixture of THF and CH2Cl2 at room temperature. mdpi.com

Step (v): Finally, treatment with methanol (B129727) (MeOH) at room temperature. mdpi.com

This multi-step synthetic pathway allows for the construction of the complex azabicyclic core and the attachment of the aryl-propynyl oxime moiety, crucial for the compound's pharmacological activity.

Elucidation of Structural Determinants for M1 Selectivity and Agonist Efficacy

The structural determinants for the M1 selectivity and agonist efficacy of PD 142505-0028 are primarily rooted in its specific stereochemistry and the nature of its O-substituent. A key finding is that the efficacy and M1 selectivity of this compound reside specifically in its R enantiomer, (R)-24Z (CI-1017). wikipedia.orgnih.govmdpi.com This highlights the critical role of chirality in its pharmacological profile.

The design strategy for this class of muscarinic agonists was based on the premise that larger molecules, unlike classical muscarinic agonists which are typically small and have limited tolerance for steric bulk, could achieve subtype selectivity. nih.govmdpi.com The 1-azabicyclo[2.2.1]heptane nucleus was strategically chosen as the core structure for this purpose. mdpi.com

Further structure-activity relationship (SAR) studies have revealed the importance of the oxime bond stereochemistry; Z-oximes generally exhibit muscarinic activity, whereas E-oximes are largely devoid of such activity, with only a few exceptions showing weak agonist properties. mdpi.com This indicates that the spatial arrangement around the oxime functional group is crucial for productive interaction with the muscarinic receptors.

Quantitative analysis of PD 142505-0028's selectivity profile indicates that it is approximately equipotent at the M1 and M4 muscarinic receptors. wikipedia.org However, it demonstrates a significantly lower affinity, specifically 20-30-fold less, for the M2, M3, and M5 muscarinic receptor subtypes. wikipedia.org This differential affinity underscores its functional M1-selectivity.

Table 1: Selectivity Profile of PD 142505-0028 (CI-1017) Across Muscarinic Receptor Subtypes

Receptor SubtypeRelative Affinity (compared to M1)
M11x (equipotent)
M4Approximately equipotent (1x)
M220-30x lower affinity
M320-30x lower affinity
M520-30x lower affinity

Comparative Pharmacological Analyses with Other Muscarinic Agonists

PD 142505-0028 (CI-1017) has been subjected to comparative pharmacological analyses to understand its unique profile among muscarinic agonists. In studies utilizing microdialysis in anesthetized rats, PD 142505-0028 was shown to rapidly increase extracellular glutamate (B1630785) concentrations in the striatum, an effect also observed with the cholinesterase inhibitor physostigmine (B191203). ucl.ac.ukresearchgate.netacs.org The M1 antagonist pirenzepine (B46924) blocked the effect of intramuscular physostigmine, suggesting a common M1-mediated mechanism of action for both compounds in modulating striatal glutamate. ucl.ac.uk

Further investigations have shown that the effect of PD 142505-0028 can be potentiated by WAY 100135, a selective 5-HT1A antagonist. researchgate.netacs.org This interaction suggests a potential interplay between muscarinic and serotonergic systems in modulating neuronal activity.

Functional assays comparing CI-1017 with carbachol (B1668302), a standard full agonist, in Chinese Hamster Ovary (CHO) cells expressing human M1-M5 receptors, provided insights into its functional activity. These assays, including inositol (B14025) phosphate (B84403) accumulation and Cytosensor microphysiometer measurements, indicated that carbachol exhibited moderate M2 selectivity in the Cytosensor system. mdpi.com

In animal models, CI-1017 has demonstrated the ability to improve learning and memory in hippocampally deficient mice and nucleus basalis magnocellularis (nbM)-lesioned rats at relatively low doses. nih.gov Notably, these beneficial effects were observed with minimal parasympathetic side effects, which typically occurred only at very high doses. wikipedia.orgnih.gov For instance, mild and temporary hypersalivation was noted only at the minimally effective dose in some studies. This favorable therapeutic window, characterized by central M1 activation with limited peripheral cholinergic adverse effects, underscores its M1-selective profile. wikipedia.orgnih.gov

PD 142505-0028 also increased the excitability of CA1 hippocampal neurons by reducing spike-frequency adaptation and the postburst afterhyperpolarization. researchgate.net These biophysical changes were reversed by the muscarinic antagonists atropine (B194438) or pirenzepine, confirming the muscarinic mode of action. researchgate.net

Xanomeline (B1663083), another muscarinic agonist, is also known for its M1/M4 selectivity. wikipedia.org While xanomeline shows high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes, its agonistic activity is greater at the M1 and M4 subtypes. wikipedia.orgresearchgate.net Other muscarinic agonists, such as arecoline, tazomeline, talsaclidine, and milameline, have been investigated for M1 selectivity but have not consistently demonstrated sufficient subtype specificity. The ability of PD 142505-0028 to maintain functional M1 selectivity while minimizing off-target effects remains a key characteristic in its pharmacological evaluation.

Translational Research Directions and Future Perspectives for M1 Agonists

Preclinical Research Trajectories for PD 142505-0028 Development

Preclinical investigations into PD 142505-0028 have primarily focused on elucidating its pharmacological profile as a selective M1 agonist and its subsequent neurochemical effects. A notable finding from these studies demonstrates that topical application of PD 142505-0028 to the frontal cortex of anesthetized rats rapidly increases extracellular glutamate (B1630785) concentrations in the striatum. This effect mirrors that observed with physostigmine (B191203), an acetylcholinesterase inhibitor, which also elevates extracellular glutamate levels in the striatum wikidata.orgwikipedia.org.

The increase in striatal glutamate induced by both PD 142505-0028 and physostigmine was found to be dependent on tetrodotoxin (B1210768) and calcium, indicating a neuronal and activity-dependent release mechanism wikidata.org. Crucially, the effect of intramuscular physostigmine on glutamate levels was blocked by a topically applied M1 antagonist, providing strong evidence that the observed increase in glutamate by cholinomimetics, including PD 142505-0028, is mediated via M1 receptor activation wikidata.orgwikipedia.org. These data support the hypothesis that cholinomimetics enhance pyramidal neuron function wikidata.orgwikipedia.org.

The following table summarizes key preclinical findings regarding the effect of PD 142505-0028 on striatal glutamate:

CompoundConcentration/DoseEffect on Striatal GlutamateM1 Receptor Mediation
PD 142505-002810 µM (topical)Rapidly increasedYes (implied by M1 antagonist blocking physostigmine) wikidata.orgwikipedia.org
Physostigmine0.3 mg/kg (i.m.)IncreasedYes wikidata.orgwikipedia.org

This research trajectory highlights PD 142505-0028 as a valuable tool for investigating M1 receptor-mediated modulation of glutamatergic systems in the brain, which are implicated in various neurological and psychiatric conditions.

Rationale for Combination Therapeutic Strategies Involving M1 Agonists

The complex pathophysiology of many CNS disorders, such as Alzheimer's disease (AD) and schizophrenia, often involves multiple neurotransmitter systems. M1 muscarinic agonists, including compounds like PD 142505-0028, are being investigated for their potential to improve cognitive function and alleviate psychotic symptoms by modulating cholinergic pathways wikipedia.orgwikipedia.orgguidetopharmacology.orgmims.com.

The rationale for combination therapeutic strategies involving M1 agonists stems from several considerations:

Multifactorial Disease Etiology : Diseases like AD involve decreased cholinergic activity and amyloid formation, while schizophrenia involves disturbances in central dopaminergic and glutamatergic neurotransmission wikipedia.orgguidetopharmacology.orgmims.com. Targeting a single pathway may not be sufficient for comprehensive treatment.

Synergistic Effects : Combining an M1 agonist with agents that act on other relevant pathways could lead to synergistic therapeutic benefits. For instance, the acetylcholinesterase inhibitor galantamine, which also acts as an allosteric modulator of nicotinic receptors, has been explored for its potential in combination therapy for AD by modulating both cholinergic and glutamatergic systems wikipedia.org. Given PD 142505-0028's ability to increase glutamate, its combination with other agents targeting different aspects of glutamatergic or dopaminergic dysfunction could be rational.

Improved Efficacy and Reduced Side Effects : Efforts to develop subtype-selective M1 agonists aim to achieve better efficacy and fewer adverse effects compared to non-selective muscarinic agonists, which can cause peripheral side effects due to M2 and M3 receptor activation mims.comfishersci.ca. Combination strategies could involve pairing a selective M1 agonist with another compound that addresses different symptoms or mitigates side effects. For example, xanomeline (B1663083), an M1/M4 preferring agonist, has been investigated in combination with trospium (B1681596) chloride (a peripheral muscarinic antagonist) to mitigate peripheral cholinergic adverse effects in schizophrenia treatment wikipedia.orgnih.govguidetopharmacology.org.

Divergent Receptor Actions : Even within the muscarinic receptor family, different subtypes can have opposing effects. For example, M1 and M3 receptor activation can have divergent actions in the gastrointestinal tract and liver, suggesting that a dual-function molecule with M1 agonism and M3 antagonism could be beneficial in certain contexts fishersci.ca. While PD 142505-0028 is a selective M1 agonist, its specific effects on glutamate outflow could be leveraged in combination with other agents to fine-tune neural circuit modulation.

These considerations underscore the potential for PD 142505-0028, or M1 agonists with similar mechanisms, to be integrated into combination therapeutic regimens that offer a more targeted and effective approach to complex neurological and psychiatric disorders.

Identification of Novel Molecular Targets Based on PD 142505-0028 Mechanisms

The mechanistic understanding of PD 142505-0028's action has contributed to refining the identification of key molecular and cellular targets within cholinergic and glutamatergic systems. While PD 142505-0028 itself is a tool compound rather than a drug candidate that directly led to the discovery of entirely novel targets, its specific M1 agonism and observed effects highlight critical pathways and cell types as therapeutic targets.

The primary molecular target directly activated by PD 142505-0028 is the M1 muscarinic acetylcholine (B1216132) receptor wikidata.orgwikipedia.org. Beyond this direct interaction, its mechanism of action illuminates downstream molecular and cellular targets:

Glutamatergic System Components : The consistent finding that PD 142505-0028 increases extracellular glutamate in the striatum points to components of the glutamatergic system as functional targets wikidata.orgwikipedia.org. This includes the machinery responsible for glutamate synthesis, storage, release, and reuptake, as well as postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors) that are ultimately activated by the increased glutamate.

Cortical Pyramidal Neurons : The research suggesting that cholinomimetics like PD 142505-0028 increase pyramidal neuron function indicates these specific neuronal populations as critical cellular targets wikidata.orgwikipedia.org. Pyramidal neurons are excitatory neurons found in the cerebral cortex and hippocampus, playing a crucial role in cognitive processes such as learning and memory. Modulation of their activity through M1 agonism represents a significant therapeutic avenue.

Corticostriatal Pathway : The observed increase in striatal glutamate following cortical application of PD 142505-0028 suggests that the corticostriatal pathway, which involves projections from the cortex to the striatum, is a key neural circuit modulated by M1 agonists wikidata.org. This pathway is integral to motor control, reward, and cognitive functions, and its dysfunction is implicated in disorders like Alzheimer's disease and Parkinson's disease dementia wikidata.orgwikipedia.org.

Thus, while PD 142505-0028's mechanism reinforces the M1 receptor as a primary target, its effects on glutamate outflow and pyramidal neuron function delineate specific downstream molecular and cellular processes within the glutamatergic system and the corticostriatal pathway that are critically influenced by M1 agonism and represent important targets for therapeutic intervention.

Q & A

Q. What ethical considerations apply to PD 142505-0028 studies involving human-derived biological samples?

  • Methodological Answer : Secure informed consent for secondary use of samples, specifying research scope in IRB-approved protocols. Anonymize data using unique identifiers and restrict access to compliant repositories. Reference ethical guidelines like the Declaration of Helsinki for transnational collaborations .

Q. How does linking PD 142505-0028 research to a theoretical framework strengthen hypothesis generation?

  • Methodological Answer : Ground studies in established theories (e.g., structure-activity relationships for drug design) to guide variable selection and mechanistic hypotheses. Use conceptual frameworks to contextualize findings within broader disciplinary debates, such as pharmacokinetic-pharmacodynamic (PK-PD) models in pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime
Reactant of Route 2
1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.